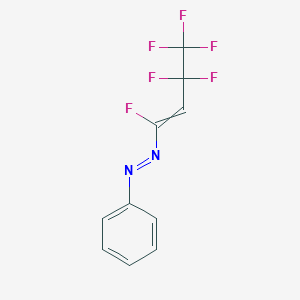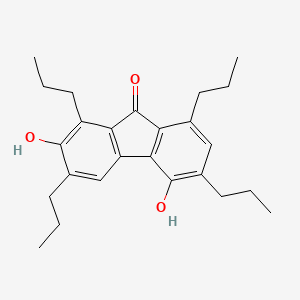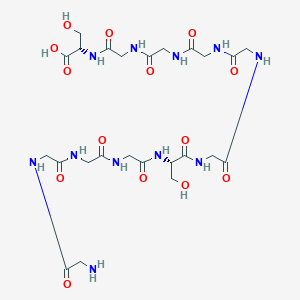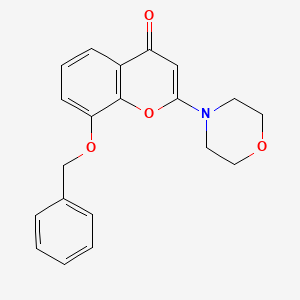
8-(Benzyloxy)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzyloxy)-2-morpholino-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a benzyloxy group at the 8th position, a morpholino group at the 2nd position, and a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-2-morpholino-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxychromen-4-one and benzyl bromide.
Alkylation Reaction: The 8-hydroxychromen-4-one undergoes an alkylation reaction with benzyl bromide in the presence of a base, such as potassium carbonate, to form 8-(benzyloxy)chromen-4-one.
Morpholino Substitution: The 8-(benzyloxy)chromen-4-one is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the morpholino group at the 2nd position, yielding the final product, 8-(benzyloxy)-2-morpholino-4H-chromen-4-one.
Industrial Production Methods
Industrial production of 8-(benzyloxy)-2-morpholino-4H-chromen-4-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-2-morpholino-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The benzyloxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other biologically active compounds.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-2-morpholino-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Pathways Involved: It interferes with the cell cycle and induces apoptosis in cancer cells by modulating key signaling pathways.
Comparison with Similar Compounds
8-(benzyloxy)-2-morpholino-4H-chromen-4-one can be compared with other similar compounds, such as:
8-benzyloxy-substituted quinoline ethers: These compounds also exhibit antimicrobial activity and are used in medicinal chemistry research.
Chromen-4-one derivatives: Other derivatives of chromen-4-one have been studied for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
The uniqueness of 8-(benzyloxy)-2-morpholino-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
130735-68-1 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-8-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-17-13-19(21-9-11-23-12-10-21)25-20-16(17)7-4-8-18(20)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
FBZSEJLLDVYGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)

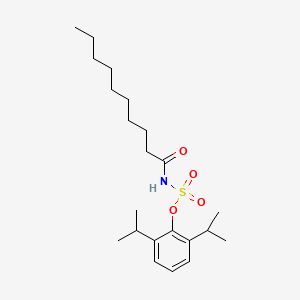
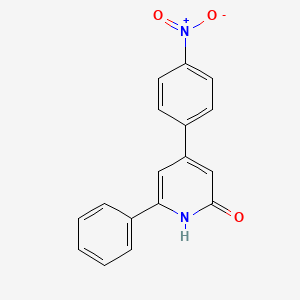
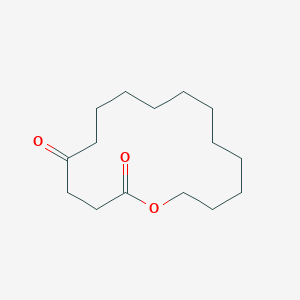
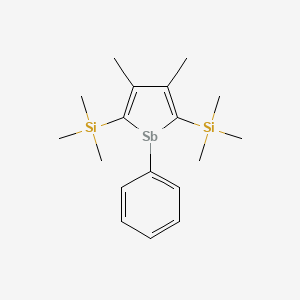
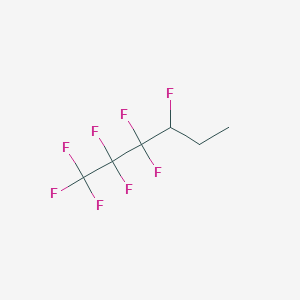

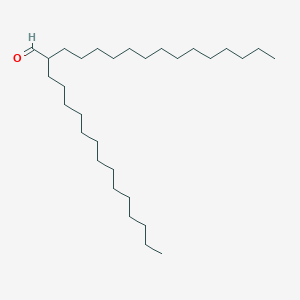
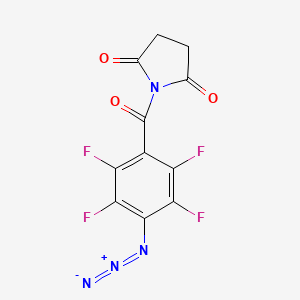
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
